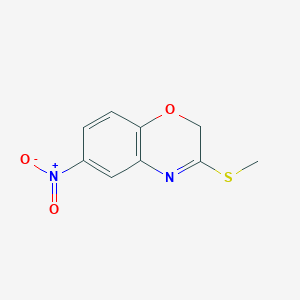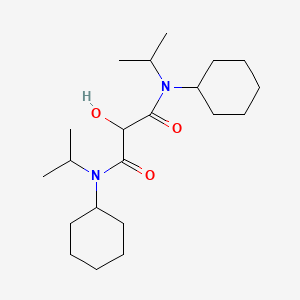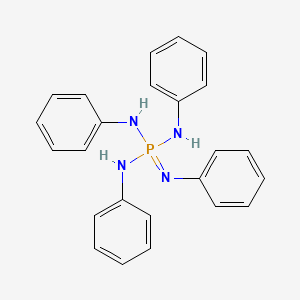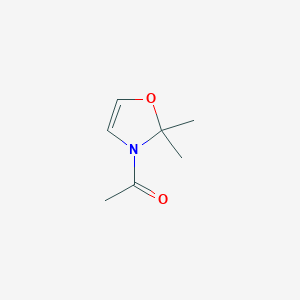![molecular formula C18H19ClO4 B14315582 Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol CAS No. 113158-04-6](/img/structure/B14315582.png)
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is a complex organic compound that features both acetic acid and phenoxyethanol moieties This compound is notable for its unique structure, which combines the properties of acetic acid, a simple carboxylic acid, with those of phenoxyethanol, an aromatic ether alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-phenylethene with 4-hydroxyphenoxyethanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The chloro-substituted phenylethenyl group can be reduced to form the corresponding ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of new compounds, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The phenoxyethanol moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro-substituted phenylethenyl group can also participate in various chemical reactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the chloro-substituted phenylethenyl group.
2,4-Dichlorophenoxyacetic acid: Contains a similar phenoxy structure with additional chloro groups, commonly used as a herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar structure but different substituents.
Uniqueness
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is unique due to its combination of acetic acid, phenoxyethanol, and chloro-substituted phenylethenyl groups
Eigenschaften
CAS-Nummer |
113158-04-6 |
|---|---|
Molekularformel |
C18H19ClO4 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol |
InChI |
InChI=1S/C16H15ClO2.C2H4O2/c17-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-10-18;1-2(3)4/h1-9,12,18H,10-11H2;1H3,(H,3,4) |
InChI-Schlüssel |
UUNBMJNUTNXWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
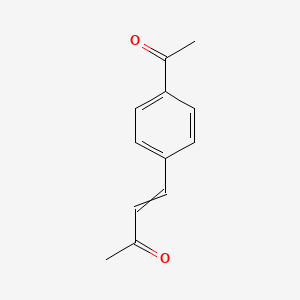
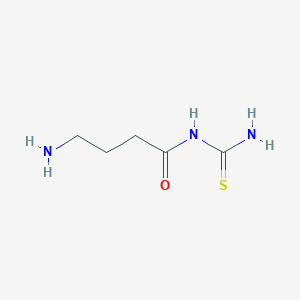


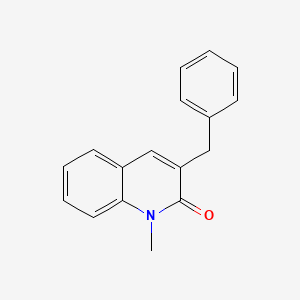
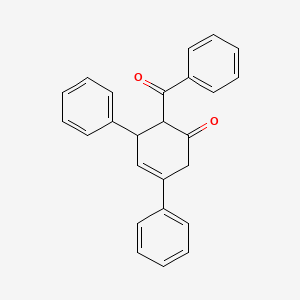
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
